molecular formula C15H22O3 B1293767 4-n-Octyloxybenzoic acid CAS No. 2493-84-7

4-n-Octyloxybenzoic acid

Cat. No.: B1293767
CAS No.: 2493-84-7
M. Wt: 250.33 g/mol
InChI Key: IALWCYFULVHLEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

4-n-Octyloxybenzoic acid has several scientific research applications:

Preparation Methods

4-n-Octyloxybenzoic acid can be synthesized through a multi-step process. One common method involves the reaction of 1-bromooctane with methyl p-hydroxybenzoate, followed by hydrolysis to obtain this compound . The reaction conditions typically involve the use of a base such as sodium hydroxide and an organic solvent like ethanol. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

4-n-Octyloxybenzoic acid undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-n-Octyloxybenzoic acid involves its interaction with molecular targets and pathways. As a carboxylic acid derivative, it can donate hydrogen ions and participate in acid-base reactions. The octyloxy group enhances its lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments. These interactions can influence the compound’s biological activity and its effectiveness in various applications .

Comparison with Similar Compounds

4-n-Octyloxybenzoic acid can be compared with other similar compounds such as:

Properties

IUPAC Name

4-octoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-2-3-4-5-6-7-12-18-14-10-8-13(9-11-14)15(16)17/h8-11H,2-7,12H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALWCYFULVHLEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Record name P-N-OCTYLOXYBENZOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20816
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1025807
Record name 4-Octyloxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1025807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

P-n-octyloxybenzoic acid is a white powder. (NTP, 1992)
Record name P-N-OCTYLOXYBENZOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20816
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Record name P-N-OCTYLOXYBENZOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20816
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

2493-84-7
Record name P-N-OCTYLOXYBENZOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20816
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Octyloxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2493-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Octyloxy)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002493847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Octyloxybenzoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142138
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 4-(octyloxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Octyloxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1025807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(OCTYLOXY)BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04GD4OJ7FU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

226 °F (Turbid) (NTP, 1992)
Record name P-N-OCTYLOXYBENZOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20816
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Synthesis routes and methods

Procedure details

A solution of octylbromide (4.19 g), 4-hydroxybenzoic acid (3 g) and potassium carbonate (3 g) in dimethylformamide (100 ml) was stirred at 130° C. for two hours. The solution was poured in water and neutralized with dilute aqueous hydrochloric acid solution. Diethylether was added to effect extraction. After the extracted layer was distilled to remove the solvent, the residue was added to a solution of sodium hydroxide (3.3 g), water (10 ml) and ethanol (50 ml). The solution obtained was refluxed for about a day and neutralized with dilute aqueous hydrochloric acid solution. The solution was distilled to remove the solvent and concentrated. The solid obtained was collected and recrystallized from water/ethanol to obtain the titled compound (3.88 g).
Quantity
4.19 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-n-Octyloxybenzoic acid
Reactant of Route 2
4-n-Octyloxybenzoic acid
Reactant of Route 3
Reactant of Route 3
4-n-Octyloxybenzoic acid
Reactant of Route 4
Reactant of Route 4
4-n-Octyloxybenzoic acid
Reactant of Route 5
Reactant of Route 5
4-n-Octyloxybenzoic acid
Reactant of Route 6
Reactant of Route 6
4-n-Octyloxybenzoic acid
Customer
Q & A

Q1: What is the molecular formula and weight of 4-Octyloxybenzoic acid?

A1: 4-Octyloxybenzoic acid has the molecular formula C15H22O3 and a molecular weight of 250.33 g/mol. []

Q2: What spectroscopic techniques have been used to characterize 4-Octyloxybenzoic acid?

A2: Researchers have employed several spectroscopic techniques to study 8OBA. These include Fourier Transform Infrared (FTIR) spectroscopy [, , , ], Terahertz (THz) spectroscopy [, , ], and 1H NMR relaxometry []. FTIR helps identify functional groups and hydrogen bonding interactions, while THz spectroscopy provides information about vibrational modes in the low-frequency region. 1H NMR relaxometry can offer insights into molecular dynamics and interactions.

Q3: What is the thermal behavior of 4-Octyloxybenzoic acid?

A3: 4-Octyloxybenzoic acid is a thermotropic liquid crystal. It exhibits various mesophases depending on the temperature. [, ] Inverse gas chromatography (IGC) and differential scanning calorimetry (DSC) studies have been used to determine the phase transition temperatures of 8OBA. []

Q4: How does the length of the alkyl chain in 4-(alkoxy)benzoic acids affect their compatibility with polyurethanes containing a pyridyl unit?

A4: Studies show that the length of the alkyl chain in 4-(alkoxy)benzoic acids significantly impacts their compatibility with polyurethanes containing a pyridyl unit. Longer chains, like the octyl chain in 8OBA, tend to promote a higher tendency for main-chain crystallization in the resulting supramolecular complexes at specific molar ratios. This crystallization is attributed to enhanced van der Waals interactions between the longer alkyl tails. In contrast, shorter alkyl chains lead to phase separation at lower molar ratios. [, ]

Q5: How does 4-Octyloxybenzoic acid interact with other molecules to form supramolecular structures?

A5: 4-Octyloxybenzoic acid readily forms hydrogen bonds through its carboxylic acid group. It acts as a hydrogen bond donor with molecules containing complementary hydrogen bond acceptor groups, such as pyridine derivatives. [, , , , , ]. This interaction leads to the formation of supramolecular complexes with unique liquid crystalline properties. For instance, mixing 8OBA with certain pyridyl-containing polyurethanes leads to the emergence of a highly ordered smectic phase, not observed in the individual components. []

Q6: Can you provide examples of supramolecular complexes formed with 4-Octyloxybenzoic acid and their applications?

A6: Several studies demonstrate the formation of supramolecular complexes using 8OBA:

  • 8OBA with Polyurethanes: Combining 8OBA with polyurethanes containing pyridyl units yields supramolecular side-chain liquid crystalline polyurethanes (SCLCPUs). These complexes exhibit stable and reversible mesophases, including smectic and nematic phases, making them potentially useful in advanced material applications. []
  • 8OBA with Pyridyl Heterocyclic Derivatives: Mixing 8OBA with non-mesomorphic pyridyl-containing heterocyclic compounds induces liquid crystalline behavior, particularly the formation of nematic phases. This induction arises from the hydrogen bonding between the pyridyl group and the carboxylic acid group of 8OBA. []
  • 8OBA with 4-Alkylbenzoic Acids: 8OBA forms complexes with other 4-alkylbenzoic acids via hydrogen bonding. These complexes exhibit mesophases, and some show electro-optical properties comparable to commercially available liquid crystals, indicating potential in display technologies. []
  • 8OBA with Cyanostilbene-Based AIEgen (PCRM): This complex forms a smectic mesophase and can be photopolymerized to create nanoporous fluorescent films. These films show potential as advanced acid vapor sensors. []

Q7: What are some potential applications of 4-Octyloxybenzoic acid based on its properties?

A7: Research highlights potential applications of 8OBA in various fields:

  • Liquid Crystals: Due to its ability to form different mesophases, 8OBA is a valuable component in the development of new liquid crystal materials for displays, sensors, and other applications. [, , , , , , , , , , , , , , ]
  • Analytical Chemistry: 8OBA has been utilized as a stationary phase in inverse gas chromatography, demonstrating its potential in analytical separations, particularly for structural isomers. []

Q8: How is 4-Octyloxybenzoic acid detected and quantified in various matrices?

A8: Researchers have employed various analytical techniques to detect and quantify 8OBA. These include:

  • Easy Ambient Sonic-Spray Ionization Mass Spectrometry (EASI-MS): This technique allows for the direct analysis of 8OBA on surfaces, enabling the identification of counterfeit documents by detecting the presence of 8OBA as an additive. []
  • Inverse Gas Chromatography (IGC): This technique is used to determine the thermodynamic properties and separation capabilities of 8OBA, providing valuable information about its interactions with other molecules. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.